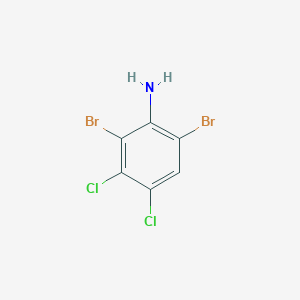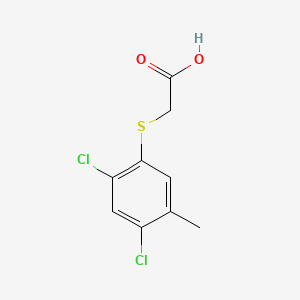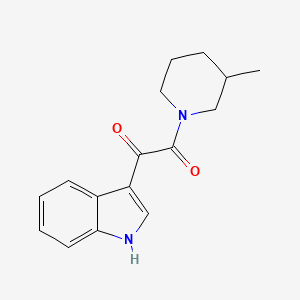
1,1'-Dihexyl-4,4'-bipyridinium diiodide
Vue d'ensemble
Description
1,1’-Dihexyl-4,4’-bipyridinium diiodide is a bipyridinium compound, commonly known as a viologen. Viologens are a class of compounds that are widely studied for their electrochemical properties. The compound consists of two pyridinium rings connected by a single bond, with hexyl groups attached to the nitrogen atoms and iodide ions as counterions. This structure imparts unique redox properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Dihexyl-4,4’-bipyridinium diiodide can be synthesized through a quaternization reaction. The process involves reacting 4,4’-bipyridine with hexyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4,4’-bipyridine+2hexyl iodide→1,1’-Dihexyl-4,4’-bipyridinium diiodide
Industrial Production Methods: Industrial production of 1,1’-Dihexyl-4,4’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dihexyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its radical cation and neutral forms. This reduction is typically carried out electrochemically or using chemical reducing agents such as sodium dithionite.
Oxidation: The reduced forms of the compound can be re-oxidized back to the dication form using oxidizing agents like ferric chloride.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium dithionite, electrochemical reduction.
Oxidation: Ferric chloride, electrochemical oxidation.
Substitution: Alkyl halides, aryl halides, nucleophilic catalysts.
Major Products:
Reduction: Radical cation and neutral forms of the compound.
Oxidation: Re-oxidized dication form.
Substitution: Substituted bipyridinium compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
1,1’-Dihexyl-4,4’-bipyridinium diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for the synthesis of more complex molecular systems.
Biology: Investigated for its potential use in biological redox processes and as a probe for studying electron transfer in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, such as smart windows and displays, due to its reversible redox properties.
Mécanisme D'action
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridinium diiodide involves its redox properties. The compound can undergo reversible one- and two-electron reduction processes, which are accompanied by significant changes in its electronic absorption spectra. These redox processes are central to its applications in electrochemical devices and as redox-active agents in various scientific studies. The molecular targets and pathways involved include electron transfer to and from the bipyridinium core, facilitated by the hexyl substituents and iodide counterions.
Comparaison Avec Des Composés Similaires
1,1’-Diethyl-4,4’-bipyridinium diiodide: Similar structure but with ethyl groups instead of hexyl groups.
1,1’-Dimethyl-4,4’-bipyridinium diiodide (Paraquat): Widely used as a herbicide, with methyl groups instead of hexyl groups.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with heptyl groups and bromide counterions.
Uniqueness: 1,1’-Dihexyl-4,4’-bipyridinium diiodide is unique due to its longer alkyl chains (hexyl groups), which can influence its solubility, redox properties, and interactions with other molecules. The iodide counterions also contribute to its distinct electrochemical behavior compared to compounds with different counterions.
Propriétés
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.2HI/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDIVDODDINILB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993120 | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-15-3 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)




![8-Fluoro-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3056491.png)



